molecular formula C15H18N2O2 B11077434 (Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone

Cat. No.: B11077434
M. Wt: 258.32 g/mol
InChI Key: FZOWIQFVTYVUKI-UHFFFAOYSA-N
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Description

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound consists of an azepane ring, a benzooxazole moiety, and a methanone group, which together contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzooxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane and a suitable leaving group.

    Coupling Reaction: The final step involves coupling the benzooxazole moiety with the azepane ring using a methanone linker, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Azepan-1-yl)(2-methyl-benzoxazol-5-yl)methanone
  • (Piperidin-1-yl)(2-methyl-benzooxazol-7-yl)methanone
  • (Morpholin-1-yl)(2-methyl-benzooxazol-7-yl)methanone

Uniqueness

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone stands out due to its specific combination of the azepane ring and benzooxazole moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

azepan-1-yl-(2-methyl-1,3-benzoxazol-7-yl)methanone

InChI

InChI=1S/C15H18N2O2/c1-11-16-13-8-6-7-12(14(13)19-11)15(18)17-9-4-2-3-5-10-17/h6-8H,2-5,9-10H2,1H3

InChI Key

FZOWIQFVTYVUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)N3CCCCCC3

Origin of Product

United States

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